1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
Description
This compound is a spirocyclic hybrid featuring a chroman-4-one core fused to a piperidine ring (spiro[chroman-2,4'-piperidin]-4-one) and a 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl substituent at the 1' position. Its structural complexity arises from the spiro junction, which imposes conformational rigidity, and the 3,4-dimethylphenyl group, which may enhance lipophilicity and influence receptor binding.
Properties
IUPAC Name |
1'-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-17-7-8-20(13-18(17)2)28-16-19(14-24(28)30)25(31)27-11-9-26(10-12-27)15-22(29)21-5-3-4-6-23(21)32-26/h3-8,13,19H,9-12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAFYVWYEAWWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withTryptase alpha/beta-1 . Tryptase is a type of protease enzyme that plays a crucial role in inflammatory responses.
Biological Activity
The compound 1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure comprises a spirocyclic system that includes a chroman and piperidine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of the oxopyrrolidine structure exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in several studies. For instance, compounds with similar structural characteristics have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Anticancer Properties
Investigations into the anticancer activity of related compounds have revealed promising results. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The spirocyclic nature of the compound is believed to enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been explored. Research suggests that these molecules can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It might modulate receptors that play a crucial role in cell signaling pathways associated with growth and immune responses.
- Oxidative Stress Reduction : Some studies suggest that related compounds can enhance antioxidant defenses within cells, thereby reducing oxidative stress and its associated damage.
Case Studies
Several case studies highlight the biological activity of this compound and its analogs:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives against common bacterial strains. The results indicated that modifications to the pyrrolidine ring significantly enhanced antimicrobial potency .
- Anticancer Activity Assessment : A research article detailed experiments where derivatives were tested on various cancer cell lines. The findings showed that specific structural modifications led to increased apoptosis rates in breast cancer cells .
- Inflammation Model Studies : In vivo studies using animal models demonstrated that certain derivatives reduced inflammation markers significantly compared to controls, suggesting therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related spiro compounds and their key features:
Key Observations :
- Electron-Withdrawing vs.
- Spiro Junction Effects : Dual spiro systems (e.g., oxindole + chroman in ) exhibit higher melting points (>200°C), suggesting greater crystalline stability compared to single-spiro analogues.
Physicochemical and Spectral Properties
- IR Spectroscopy : The 5-oxopyrrolidine moiety in the target compound is expected to show C=O stretches near 1700–1710 cm⁻¹, consistent with spiro[piperidin-4-one] derivatives (e.g., 1705 cm⁻¹ in ).
- NMR Trends : Piperidine CH2 protons in spiro systems typically resonate at δH 2.15–3.71 (e.g., δH 2.15 for N-CH3 in ), while aromatic protons from 3,4-dimethylphenyl may appear at δH 6.6–7.4.
- Elemental Analysis: Discrepancies between calculated and found values (e.g., C 73.28% vs. 73.06% in ) highlight minor impurities in spiro compound synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
